Cas no 6852-42-2 (L-Cysteine,S-(2-carboxypropyl)-)

L-Cysteine, S-(2-carboxypropyl)-, is a modified amino acid derivative characterized by the addition of a 2-carboxypropyl group to the sulfur atom of L-cysteine. This structural modification enhances its chelating and stabilizing properties, making it valuable in biochemical and pharmaceutical applications. The compound exhibits improved solubility and reactivity compared to unmodified cysteine, facilitating its use in peptide synthesis and as a precursor for specialized thiol-containing molecules. Its carboxylated side chain further enables versatile functionalization, supporting applications in drug development and protein engineering. The product is typically supplied as a high-purity solid, ensuring consistency for research and industrial processes requiring precise thiol-group reactivity.
L-Cysteine,S-(2-carboxypropyl)- structure
6852-42-2 structure
Product Name:L-Cysteine,S-(2-carboxypropyl)-
CAS No:6852-42-2
MF:C7H13NO4S
MW:207.24742102623
MDL:MFCD27935483
CID:510229
PubChem ID:151433
Update Time:2025-11-01

L-Cysteine,S-(2-carboxypropyl)- Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine,S-(2-carboxypropyl)-
    • 3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid
    • S-(2-carboxypropyl)cysteine
    • (2R)-2-Amino-3-((2-carboxypropyl)thio)propanoic acid
    • BS-51652
    • SCHEMBL5162122
    • (2R)-2-Amino-3-((2-carboxypropyl)thio)propanoicacid
    • A11797
    • 6852-42-2
    • beta-Isobuteine
    • L-Cysteine, S-(2-carboxypropyl)-
    • MFCD27935483
    • S-(2-Carboxypropyl)-L-cysteine
    • AKOS026745849
    • HY-W251393
    • CS-0437382
    • DTXSID10988188
    • 3-{[(2R)-2-AMINO-2-CARBOXYETHYL]SULFANYL}-2-METHYLPROPANOIC ACID
    • DTXCID301415334
    • MDL: MFCD27935483
    • Inchi: 1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1
    • InChI Key: QSPWUNSFUXUUDG-AKGZTFGVSA-N
    • SMILES: S(C[C@@H](C(=O)O)N)CC(C(=O)O)C

Computed Properties

  • Exact Mass: 207.05659
  • Monoisotopic Mass: 207.05652907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • PSA: 100.62

L-Cysteine,S-(2-carboxypropyl)- Pricemore >>

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L-Cysteine,S-(2-carboxypropyl)- Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:6852-42-2)S-(2-carboxypropyl)cysteine
Order Number:LE16704
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:14
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6852-42-2)L-Cysteine,S-(2-carboxypropyl)-
Order Number:A1171383
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:20
Price ($):327.0
Email:sales@amadischem.com

Additional information on L-Cysteine,S-(2-carboxypropyl)-

Recent Advances in the Study of L-Cysteine,S-(2-carboxypropyl)- (CAS: 6852-42-2) in Chemical Biology and Pharmaceutical Research

L-Cysteine,S-(2-carboxypropyl)-, with the CAS number 6852-42-2, is a modified amino acid derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, structurally related to the essential amino acid L-cysteine, features a unique S-(2-carboxypropyl) modification that imparts distinct chemical and biological properties. Recent studies have explored its potential applications in drug development, enzyme inhibition, and as a building block for novel biomaterials.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a versatile intermediate in the synthesis of cysteine protease inhibitors. The research team utilized 6852-42-2 as a key precursor to develop novel cathepsin inhibitors with improved selectivity profiles. The study highlighted the compound's advantage in maintaining the thiol group's reactivity while introducing additional carboxyl functionality for enhanced target binding.

In the field of materials science, a recent breakthrough published in Advanced Biomaterials (2024) showcased L-Cysteine,S-(2-carboxypropyl)- as a critical component in designing pH-responsive drug delivery systems. The additional carboxyl group enables precise control over nanoparticle assembly and disassembly in physiological environments. Researchers achieved remarkable tumor-targeting efficiency (85% improvement over conventional systems) by leveraging the compound's unique chemical properties.

Metabolic pathway analysis has revealed new insights into the biological significance of this modified cysteine derivative. A 2024 Nature Chemical Biology paper identified endogenous production of similar structures in certain cancer cell lines, suggesting potential roles in redox regulation and sulfur metabolism. This discovery opens new avenues for developing diagnostic markers and therapeutic targets based on 6852-42-2 derivatives.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 for its use in: (1) next-generation ACE inhibitors with reduced side effects, (2) novel metal-chelating agents for heavy metal poisoning treatment, and (3) improved radioprotectants. These developments underscore the compound's versatility and potential for commercial applications.

Analytical chemistry advancements have also contributed to better characterization of 6852-42-2. Recent improvements in LC-MS techniques allow for more sensitive detection and quantification of this compound in complex biological matrices, facilitating pharmacokinetic studies and biomarker research. A 2024 Analytical Chemistry publication reported a detection limit of 0.1 nM using novel derivatization methods.

Despite these promising developments, challenges remain in large-scale synthesis and stability optimization of L-Cysteine,S-(2-carboxypropyl)-. Current research efforts focus on developing more efficient enzymatic synthesis routes and stabilization strategies to enable broader industrial adoption. The compound's sensitivity to oxidation remains a key limitation that researchers are actively addressing through various protective group strategies.

Looking forward, the unique structural features of 6852-42-2 position it as a valuable tool for chemical biology and drug discovery. Ongoing clinical trials involving derivatives of this compound (Phase I/II for oncology applications) may soon validate its therapeutic potential. The research community anticipates that further exploration of its biochemical interactions and pharmacological properties will yield additional breakthroughs in the coming years.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6852-42-2)S-(2-carboxypropyl)cysteine
LE16704
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:6852-42-2)L-Cysteine,S-(2-carboxypropyl)-
A1171383
Purity:99%
Quantity:1g
Price ($):327.0
Email